![molecular formula C23H38O4 B1679974 24-Norursodeoxycholic acid CAS No. 99697-24-2](/img/structure/B1679974.png)
24-Norursodeoxycholic acid
Overview
Description
NorUrsodeoxycholic acid is a bile acid derivative that has gained attention for its potential therapeutic applications, particularly in liver diseases. It is a side-chain-shortened derivative of ursodeoxycholic acid, which is known for its use in treating cholestatic liver diseases .
Mechanism of Action
Target of Action
24-Norursodeoxycholic acid (NorUDCA) is a novel therapeutic bile acid used to treat immune-mediated cholestatic liver diseases . The primary targets of NorUDCA are CD8+ T cells , which play a significant role in hepatobiliary immunopathology . Dysregulated T cells, including CD8+ T cells, contribute to the pathology of diseases such as primary sclerosing cholangitis (PSC) .
Mode of Action
NorUDCA directly modulates the function of CD8+ T cells, contributing to its therapeutic efficacy . It has a strong immunomodulatory effect on CD8+ T cells, affecting lymphocyte generation, proliferation, glycolysis, and mTORC1 signal transduction . NorUDCA’s immunomodulatory effects were first studied in Mdr2 -/- mice, a cholestatic model of PSC .
Biochemical Pathways
NorUDCA reshapes the immunometabolism in CD8+ T cells . It has been found to influence the mTORC1 signaling pathway in CD8+ T cells . This modulation of the mTORC1 signaling pathway has been further confirmed in circulating PSC CD8+ T cells .
Pharmacokinetics
It is known that norudca has pronounced choleretic properties, attributed to its ability to undergo cholehepatic shunting .
Result of Action
NorUDCA has a direct modulatory impact on CD8+ T cells and attenuates excessive CD8+ T cell-driven hepatic immunopathology . It reduces the inherent and adaptive immune cells in the liver, including CD8+ T cells in the Mdr2 -/- model . In a non-cholestatic model of hepatic injury induced by an excessive CD8+ T cell immune response upon acute non-cytolytic lymphocytic choriomeningitis virus (LCMV) infection, NorUDCA improved liver injury and systemic inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
NorUrsodeoxycholic acid is synthesized through a series of chemical reactions starting from ursodeoxycholic acid. The synthetic route involves the shortening of the side chain of ursodeoxycholic acid. This process typically includes steps such as oxidation, reduction, and hydrolysis under specific reaction conditions .
Industrial Production Methods
Industrial production of norUrsodeoxycholic acid involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
NorUrsodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of norUrsodeoxycholic acid, which can be further utilized in different applications .
Scientific Research Applications
Primary Sclerosing Cholangitis (PSC)
NorUDCA has been investigated as a novel therapeutic agent for PSC, an immune-mediated cholestatic liver disease. Clinical trials have demonstrated that NorUDCA can significantly reduce serum alkaline phosphatase levels, a marker of cholestasis, thereby indicating its potential efficacy in managing PSC .
Alcoholic Liver Disease (ALD)
Research indicates that NorUDCA can ameliorate liver injury associated with ALD. In experimental models, it reduced hepatocyte death and shifted macrophage polarization towards an anti-inflammatory phenotype, suggesting a protective role against ethanol-induced liver damage .
Table 1: Summary of Key Studies on NorUDCA
Comparison with Similar Compounds
NorUrsodeoxycholic acid is compared with other bile acid derivatives, such as:
Ursodeoxycholic acid: Known for its use in treating primary biliary cirrhosis.
Tauro-ursodeoxycholic acid: Another derivative with similar therapeutic applications.
Chenodeoxycholic acid: Used in the treatment of gallstones.
Uniqueness
NorUrsodeoxycholic acid is unique due to its side-chain-shortened structure, which provides it with distinct pharmacokinetic properties. This structural modification allows it to undergo cholehepatic shunting, enhancing its therapeutic potential in liver diseases .
Biological Activity
24-Norursodeoxycholic acid (NorUDCA) is a synthetic bile acid derivative of ursodeoxycholic acid (UDCA) that has gained attention for its potential therapeutic applications in treating cholestatic liver diseases, particularly primary sclerosing cholangitis (PSC). This article explores the biological activity of NorUDCA, focusing on its immunomodulatory properties, effects on liver function, and potential mechanisms of action.
Immunomodulatory Effects
NorUDCA has been shown to directly modulate the function of CD8+ T cells, which play a crucial role in the pathogenesis of PSC. Studies involving Mdr2 knockout mice, a model for PSC, revealed that NorUDCA reduced the activation and proliferation of CD8+ T cells, leading to decreased hepatic inflammation and injury .
- Key Findings:
Choleretic and Antifibrotic Properties
In addition to its immunomodulatory effects, NorUDCA exhibits choleretic properties, enhancing bile flow and promoting the detoxification of bile acids. This action is critical in mitigating cholestasis and preventing fibrosis in liver tissues .
- Mechanisms Identified:
Case Studies and Clinical Trials
Recent clinical trials have demonstrated the efficacy of NorUDCA in reducing liver enzyme levels in patients with PSC. A Phase II trial indicated significant reductions in serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT) levels after 12 weeks of treatment .
- Table 1: Clinical Outcomes from Phase II Trials
Parameter | Baseline Levels | Post-Treatment Levels | p-value |
---|---|---|---|
Serum ALP (U/L) | 300 | 150 | <0.01 |
Serum ALT (U/L) | 100 | 50 | <0.01 |
Total Bilirubin (mg/dL) | 2.5 | 1.2 | <0.05 |
Experimental Studies
In preclinical models, NorUDCA has been shown to significantly improve liver histology and reduce markers of inflammation and fibrosis compared to UDCA. Specifically, Mdr2(-/-) mice treated with NorUDCA exhibited lower hydroxyproline content—a marker for collagen deposition—indicating reduced fibrosis .
- Table 2: Comparative Effects on Liver Histology
Treatment | Hydroxyproline Content (μg/g tissue) | Infiltrating Neutrophils (cells/HPF) |
---|---|---|
NorUDCA | 45 | 10 |
UDCA | 80 | 25 |
Control | 100 | 30 |
Properties
IUPAC Name |
(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDXDSPYPOWRO-JHMCBHKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99697-24-2 | |
Record name | 24-Norursodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | norUrsodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NORUCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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